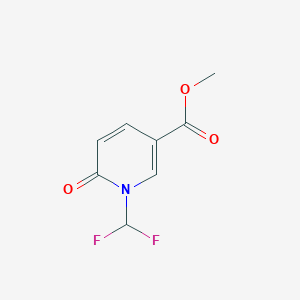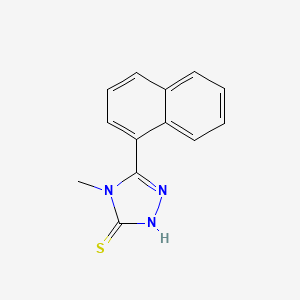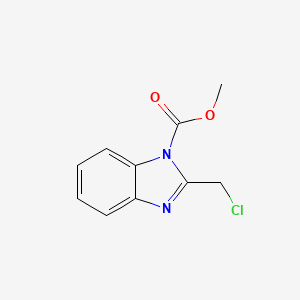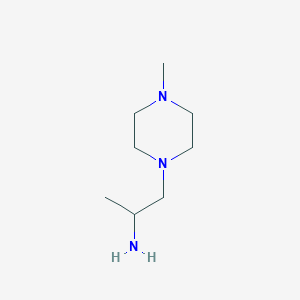
2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione
Description
The compound 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is a derivative of isoquinoline-1,3-dione, which is a scaffold that has been studied for its potential in inhibiting HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. The related compound 2-hydroxyisoquinoline-1,3(2H,4H)-dione has shown the ability to form complexes with metal ions such as Mg(2+) and Mn(2+), which is significant for its biological activity .
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a new and efficient strategy for synthesizing 3-substituted 1-hydroxybenz[g]isoquinoline-5,10-diones has been reported, which involves the reaction of 2-methoxycarbonyl-1,4-naphthoquinone with different pyridinium salts under Krohnke conditions . This method's efficiency depends on the substitution pattern of the aromatic nucleus in the pyridinium salts, which could be relevant for synthesizing derivatives of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione.
Molecular Structure Analysis
The molecular structure of isoquinoline-1,3-dione derivatives has been characterized using various techniques, including X-ray diffraction. For example, the crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, a related compound, has been determined, revealing that the molecule is not planar and has a significant dihedral angle between the isoindoline and phenyl rings . This information is crucial as it can influence the intermolecular interactions and the biological activity of the compound.
Chemical Reactions Analysis
The reactivity of isoquinoline-1,3-dione derivatives with metal ions has been studied, showing that 2-hydroxyisoquinoline-1,3(2H,4H)-dione can undergo redox reactions with Mn(2+) to produce superoxide anions . Additionally, the reaction of o-methoxycarbonyl-phenyl isocyanate with aminoalkyl orthophosphoric and sulfuric acids has been explored, leading to the formation of tetrahydroquinazoline-2,4-dione derivatives . These reactions are indicative of the potential chemical behavior of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-1,3-dione derivatives are influenced by their molecular structure and the presence of substituents. The crystallographic analysis provides insights into the solid-state properties, such as the unit cell parameters and the presence of intermolecular hydrogen bonds, which can affect the compound's solubility, stability, and reactivity . The interaction with metal ions also suggests that the compound may have chelating properties, which could be relevant for its biological activity .
properties
IUPAC Name |
2-(2-methoxyphenyl)-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAWVNADRTWTGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367858 | |
| Record name | 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106128-44-3 | |
| Record name | 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methylsulfanyl)methyl]aniline](/img/structure/B3022330.png)
![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022333.png)
![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)


![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)




![2-[2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl]phenol](/img/structure/B3022352.png)
![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)